2-(2-CHLOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-14-4-2-1-3-12(14)11-15(21)19-13-5-8-20(9-6-13)16-18-7-10-22-16/h1-4,7,10,13H,5-6,8-9,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAXQPUVJZMUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2Cl)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components:
- 2-Chlorophenylacetic acid (or its acid chloride derivative) for the acetamide backbone.
- Piperidin-4-amine as the central nitrogen-containing scaffold.
- 1,3-Thiazole-2-carboxylic acid (or its equivalent) for heterocyclic functionalization.
Retrosynthetic pathways suggest two plausible routes:
Synthetic Methodologies
Route A: Amide Coupling via Acid Chloride Intermediate
Synthesis of 2-(2-Chlorophenyl)acetyl Chloride
2-(2-Chlorophenyl)acetic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane to yield the corresponding acid chloride. Typical conditions include a 1:3 molar ratio of acid to SOCl₂, reflux for 4–6 hours, and removal of excess reagent under reduced pressure.
Preparation of 1-(1,3-Thiazol-2-yl)piperidin-4-amine
Piperidin-4-amine reacts with 2-bromothiazole in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in dimethylformamide (DMF) at 80°C for 12 hours. The nucleophilic substitution at the thiazole’s C2 position proceeds with moderate yields (50–60%).
Final Amide Bond Formation
The acid chloride is coupled with 1-(1,3-thiazol-2-yl)piperidin-4-amine using triethylamine (TEA) as a base in tetrahydrofuran (THF) at 0°C to room temperature. The reaction typically achieves 70–75% yield after purification via silica gel chromatography.
Reaction Scheme:
$$
\text{2-(2-Chlorophenyl)acetic acid} \xrightarrow{\text{SOCl}_2} \text{2-(2-Chlorophenyl)acetyl chloride} \xrightarrow{\text{1-(Thiazol-2-yl)piperidin-4-amine}} \text{Target Compound}
$$
Route B: Thiazole Ring Construction on Piperidine Scaffold
Synthesis of N-(Piperidin-4-yl)-2-(2-chlorophenyl)acetamide
Piperidin-4-amine is reacted with 2-(2-chlorophenyl)acetyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the acetamide intermediate in 85% yield.
Thiazole Ring Formation via Hantzsch Synthesis
The piperidine-acetamide intermediate undergoes cyclization with thiourea and α-bromoacetophenone derivatives. For example, treatment with 2-bromo-1-(2-chlorophenyl)ethanone in ethanol under reflux for 8 hours produces the thiazole ring, yielding 65% of the target compound.
Mechanistic Insight:
The Hantzsch thiazole synthesis involves nucleophilic attack by thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring.
Optimization and Catalytic Strategies
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate thiazole formation. For instance, a mixture of N-(piperidin-4-yl)-2-(2-chlorophenyl)acetamide, thiourea, and 2-bromoacetophenone in ethanol reaches completion in 30 minutes (vs. 8 hours conventionally) with a 75% yield.
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 45–50% | 55–60% |
| Reaction Time | 18 hours | 24 hours |
| Purification Complexity | Moderate | High |
| Scalability | Limited | High |
Route B, despite longer duration, offers better scalability for industrial applications due to fewer side reactions.
Applications and Derivatives
The compound serves as a precursor for neurokinin receptor antagonists and antimicrobial agents. Structural analogs with fluorophenyl or methylthiazole groups exhibit enhanced bioactivity, as demonstrated in recent patents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 2-chloro-N-arylacetamide compounds exhibit promising antimicrobial properties. In studies where various derivatives were synthesized, specific compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives showed effective inhibition against pathogenic strains, suggesting potential use in developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies involving the evaluation of its activity against breast cancer cell lines (e.g., MCF7) have shown that some derivatives possess notable antiproliferative effects. Molecular docking studies further elucidated the binding interactions of these compounds with cancer cell receptors, indicating their potential as therapeutic agents in oncology .
Neurological Applications
Compounds containing thiazole rings have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Research has indicated that certain derivatives of 2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide may exhibit AChE inhibitory activity, offering a pathway for the development of treatments aimed at cognitive decline associated with neurodegenerative diseases .
Synthesis and Derivative Studies
The synthesis of this compound often involves reactions with chloroacetyl chloride and thiazole derivatives. The resulting compounds have been characterized using various spectroscopic techniques (NMR, IR) to confirm their structures and evaluate their physicochemical properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to certain receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide can be contextualized by comparing it to analogs with variations in substituents, heterocyclic systems, or biological activity. Below is a detailed analysis:
Structural Analogues from Patent Literature
A European patent (EP3348550A1) discloses several benzothiazole-containing acetamides with modifications to the aryl and heterocyclic groups. Key examples include:
These compounds demonstrate that substituting the thiazole-piperidine moiety with benzothiazole and altering halogen positions (e.g., 2- vs.
Thiazole and Sulfanyl Derivatives
describes 2-[(4-bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide (Molecular weight: 439.78 g/mol ), which incorporates a sulfanyl bridge and bromophenyl group. Compared to the parent compound:
- Structural divergence : The sulfanyl group introduces additional sulfur-based polarity, while bromine (vs. chlorine) increases molecular weight and van der Waals interactions .
- Biological implications : Bromine’s larger atomic radius may enhance receptor binding affinity but reduce metabolic stability .
Substituted Piperidine and Imidazolidinone Analogues
highlights 2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide (Molecular formula: C₁₃H₁₄ClN₃O₄ ). Key distinctions include:
- Heterocycle replacement: The imidazolidinone ring replaces the thiazole-piperidine system, introducing two ketone groups.
- Functional groups : Methoxy (electron-donating) vs. chloro (electron-withdrawing) on the phenyl ring alters electronic density .
Biological Activity
2-(2-Chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant studies and data.
- Molecular Formula : C17H18ClN3OS
- Molar Mass : 345.85 g/mol
- CAS Number : 339022-30-9
Structural Information
The compound features a thiazole ring and a piperidine moiety, which are known to contribute to various biological activities. The presence of the chlorophenyl group may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit notable antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : The MIC values for derivatives in related studies ranged from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial efficacy .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Candida albicans | 16.69 |
Anticancer Activity
The compound's structure suggests potential anticancer activity, particularly through the inhibition of specific kinases involved in cancer progression.
- IC50 Values : In related compounds, IC50 values were reported as low as 4.363 μM against human colon cancer cell lines, indicating promising anticancer potential .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
- AChE Inhibition : Compounds with similar structures have shown significant AChE inhibitory activity, which is relevant for treating neurodegenerative diseases .
Synthesis and Evaluation
A series of thiazole-bearing compounds were synthesized and evaluated for their biological activities. The synthesized derivatives were tested for their antibacterial and anticancer properties:
- Synthesis Method : The compounds were synthesized through condensation reactions involving thiazole derivatives and piperidine.
- Biological Testing : The biological activities were tested using standard methods such as broth microdilution for antimicrobial activity and MTT assays for anticancer activity.
Research Highlights
- A study demonstrated that thiazole derivatives exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Another research highlighted the anticancer properties of similar compounds with IC50 values indicating effective cytotoxicity against cancer cell lines .
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group at position 2 of the thiazolidinone ring undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions.
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| S-Oxidation | H₂O₂, acetic acid, 60°C | Sulfoxide derivative | |
| Further oxidation | KMnO₄, acidic conditions | Sulfone derivative |
The pyridin-3-ylmethylene group may also undergo oxidation to form pyridine N-oxide derivatives under strong oxidizing agents like meta-chloroperbenzoic acid (mCPBA) .
Reduction Reactions
The exocyclic C=C bond and carbonyl groups are susceptible to reduction:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Hydrogenation of C=C | H₂, Pd/C, ethanol | Dihydrothiazolidinone derivative | |
| Reduction of C=O | NaBH₄, THF | Alcohol derivatives |
Selective reduction of the exocyclic double bond preserves the thiazolidinone core while modifying stereoelectronic properties .
Nucleophilic Substitution
The 2-fluorophenyl group participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of fluorine:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| SNAr with amines | Piperidine, DMF, 80°C | 2-Aminophenyl-substituted derivative | |
| SNAr with thiols | HSCH₂COONa, K₂CO₃ | Thioether derivatives |
Cycloaddition Reactions
The conjugated enone system facilitates [4+2] Diels-Alder reactions:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Diels-Alder with dienes | Cyclopentadiene, toluene | Bicyclic adducts |
These reactions enable access to polycyclic architectures with potential bioactivity .
Acid/Base-Mediated Rearrangements
The thiazolidinone ring undergoes ring-opening under acidic or basic conditions:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acid hydrolysis | HCl, H₂O, reflux | Mercaptoacetic acid derivatives | |
| Base-induced ring opening | NaOH, ethanol | Open-chain thiol intermediates |
Coordination Chemistry
The pyridine nitrogen and sulfur atoms act as ligands for metal coordination:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Cu(II) complexation | CuCl₂, methanol | Octahedral Cu complexes |
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide?
The synthesis typically involves coupling 2-chlorophenylacetic acid derivatives with 1-(1,3-thiazol-2-yl)piperidin-4-amine via amide bond formation using carbodiimide coupling agents (e.g., EDC or DCC). Critical steps include:
- Reaction optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-acid ratio) and solvent selection (e.g., DMF or dichloromethane) to improve yields .
- Purification : Recrystallization from ethanol-dioxane mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the pure compound .
- Characterization : Confirm structure via /-NMR, HRMS, and HPLC purity analysis (>95%) .
Q. How can structural and purity validation be methodically conducted for this compound?
- Spectroscopic analysis : Use -NMR to verify the integration of aromatic protons (2-chlorophenyl) and thiazole protons, while -NMR confirms carbonyl (C=O) and piperidine/thiazole carbons .
- Mass spectrometry : HRMS (ESI+) to validate molecular weight (e.g., calculated [M+H]+: 362.08; observed: 362.07) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity and detect impurities (<2%) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes to determine IC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Core modifications : Introduce substituents at the thiazole (e.g., methyl, nitro) or chlorophenyl (e.g., fluoro, methoxy) positions to assess electronic effects on activity .
- Piperidine ring variations : Replace piperidine with morpholine or pyrrolidine to study conformational flexibility .
- Data analysis : Use multivariate regression models to correlate logP, polar surface area, and IC values .
Q. How to resolve contradictions in biological activity data across studies?
- Purity verification : Re-examine batch purity via LC-MS to rule out impurities (e.g., unreacted starting materials) as confounding factors .
- Assay standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase assays) and replicate under identical conditions .
- Environmental factors : Control dissolved oxygen/pH in cell-based assays, as thiazole derivatives may exhibit redox-sensitive activity .
Q. What experimental design strategies address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<0.1% final concentration) to enhance aqueous solubility without cytotoxicity .
- Salt formation : Synthesize hydrochloride salts of the piperidine moiety to improve bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .
Q. How to assess metabolic stability and degradation pathways?
- In vitro microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS .
- Metabolite identification : Use high-resolution mass spectrometry (Q-TOF) to detect hydroxylation or N-dealkylation products .
- Environmental fate : Study hydrolysis kinetics under acidic/basic conditions (pH 3–9) to predict environmental persistence .
Q. How to evaluate synergistic effects with existing therapeutics?
Q. What methodologies assess environmental impact during disposal?
Q. How to integrate this compound into cross-disciplinary research (e.g., material science)?
- Coordination chemistry : Test as a ligand for transition metals (e.g., Cu(II), Pd(II)) to develop catalysts or metal-organic frameworks (MOFs) .
- Polymer composites : Incorporate into polyamide backbones via amide linkages to study thermal stability (TGA/DSC analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
